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Compound of Interest

Compound Name: 3-Chloro-5-iodopyridine

Cat. No.: B1358552 Get Quote

In the landscape of modern agrochemical research, the pyridine scaffold is a cornerstone for

the development of novel herbicides, insecticides, and fungicides.[1][2] Its presence is integral

to the biological activity of numerous commercial products. Within the vast library of pyridine-

based building blocks, 3-chloro-5-iodopyridine (CAS No: 77332-90-2) emerges as a

particularly valuable intermediate.[3] Its utility is rooted in the differential reactivity of its two

halogen substituents. The carbon-iodine (C-I) bond is significantly more susceptible to

cleavage and participation in metal-catalyzed cross-coupling reactions than the more robust

carbon-chloro (C-Cl) bond.[4] This inherent chemoselectivity provides researchers with a

powerful tool for sequential, site-selective functionalization, enabling the construction of

complex molecular architectures that are central to next-generation crop protection agents.

This guide provides a detailed exploration of 3-chloro-5-iodopyridine as a key synthetic

intermediate. It outlines its core reactivity, presents detailed protocols for its application in

pivotal cross-coupling reactions, and discusses its role in the synthesis of advanced

agrochemical scaffolds.

Physicochemical Properties and Reactivity Profile
A clear understanding of the physical and chemical properties of 3-chloro-5-iodopyridine is

fundamental to its effective use in synthesis.
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Property Value

CAS Number 77332-90-2[3][5]

Molecular Formula C₅H₃ClIN[3]

Molecular Weight 239.44 g/mol [3]

Appearance Solid[3]

SMILES Clc1cncc(I)c1[3]

InChI Key JZMJGLPDACZKBC-UHFFFAOYSA-N[3]

The synthetic value of 3-chloro-5-iodopyridine is dominated by the reactivity difference

between the iodine and chlorine substituents. In palladium-catalyzed cross-coupling reactions,

the general reactivity trend for aryl halides is I > Br > OTf > Cl.[4] This allows for the selective

formation of a new bond at the 5-position (iodine) while leaving the 3-position (chlorine) intact

for subsequent transformations. This two-step functionalization capability is a key strategic

advantage in multi-step syntheses.

Core Application: Selective Suzuki-Miyaura Cross-
Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for carbon-

carbon bond formation. Its application to 3-chloro-5-iodopyridine allows for the

chemoselective introduction of aryl or heteroaryl substituents at the 5-position.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of
3-Chloro-5-iodopyridine
This protocol details a general procedure for the selective coupling at the C-I bond, a

foundational step for building more complex agrochemical candidates.

Objective: To synthesize 3-chloro-5-arylpyridine derivatives with high selectivity.

Causality of Experimental Design:
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Catalyst System: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is a pre-catalyst

that is reduced in situ to the active Pd(0) species. The dppf (1,1'-

Bis(diphenylphosphino)ferrocene) ligand is crucial; its large bite angle and electron-donating

properties stabilize the palladium center and promote the key steps of oxidative addition and

reductive elimination in the catalytic cycle.

Base: An aqueous base (e.g., K₂CO₃) is required for the transmetalation step, where the

organic group is transferred from the boronic acid to the palladium center.

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often

used to dissolve both the organic-soluble halide and the water-soluble base, facilitating the

reaction at the interface.[6]

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to

oxidation by atmospheric oxygen, which can lead to catalyst deactivation and low yields.[4]

Therefore, degassing the solvent and maintaining an inert nitrogen or argon atmosphere is

critical.

Experimental Workflow Diagram:
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Reaction Setup

Reaction Execution

Work-up & Purification

1. Add 3-chloro-5-iodopyridine,
arylboronic acid, and base to
a flame-dried Schlenk flask.

2. Seal, evacuate, and backfill
with inert gas (3x).

3. Add degassed solvent
and palladium catalyst

under inert atmosphere.

4. Heat mixture to 80-100 °C
with vigorous stirring.

5. Monitor reaction progress
by TLC or GC-MS.

6. Cool, dilute with water,
and extract with organic solvent.

7. Dry organic layer, concentrate,
and purify via column chromatography.

Click to download full resolution via product page

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:
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3-Chloro-5-iodopyridine (1.0 eq)

Arylboronic acid (1.1 - 1.5 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)

Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

1,4-Dioxane, anhydrous

Water, deionized

Standard laboratory glassware, inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-
chloro-5-iodopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium

carbonate (2.5 eq).

Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum and

backfill with an inert gas. Repeat this cycle three times to ensure the complete removal of

oxygen.[4]

Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst

(e.g., Pd(dppf)Cl₂, 3 mol%). Subsequently, add degassed 1,4-dioxane and degassed water

(typically in a 4:1 to 10:1 ratio) via syringe.

Reaction Execution: Lower the flask into a pre-heated oil bath and stir the reaction mixture

vigorously at 80-100 °C.

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert

atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with

water and transfer to a separatory funnel. Extract the aqueous layer three times with an

organic solvent such as ethyl acetate.
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude

product can be purified by column chromatography on silica gel to yield the pure 3-chloro-5-

arylpyridine.

Troubleshooting Common Issues:

Issue Potential Cause(s) Mitigation Strategy

Low Yield
Inactive catalyst; presence of

oxygen.

Use a fresh batch of catalyst.

Ensure all solvents are

thoroughly degassed and a

strict inert atmosphere is

maintained.[4]

Homocoupling of Boronic Acid
Presence of oxygen; elevated

temperature.

Improve degassing

procedures. Run the reaction

at the lower end of the

recommended temperature

range (e.g., 80 °C).[4]

Protodeboronation
Excess water or base;

prolonged reaction time.

Use anhydrous solvents where

possible and ensure the base

is dry. Boronic esters can be

used for increased stability.[4]

Dehalogenation (C-I to C-H)
Catalyst system; reaction

temperature/time.

Optimize reaction time to avoid

prolonged heating after

completion. Screen different

catalyst/ligand combinations.

[4]

Application in the Synthesis of Agrochemical
Scaffolds
The functionalized 3-chloro-5-arylpyridines produced via Protocol 1 are valuable intermediates

for a variety of agrochemicals. The remaining chlorine atom can be targeted in subsequent
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reactions, such as nucleophilic aromatic substitution (SNAr) or further cross-coupling, to

complete the synthesis of the target molecule.

Conceptual Pathway to Pyridyl-Based Herbicides and
Fungicides
Many herbicides and fungicides feature a pyridyloxy or pyridylamino moiety linked to another

aromatic system. 3-Chloro-5-iodopyridine provides a direct route to these structures.

3-Chloro-5-iodopyridine

Step 1: Suzuki Coupling
(Protocol 1)

 Aryl-B(OH)2
 Pd Catalyst

3-Chloro-5-arylpyridine
Intermediate

Step 2: Nucleophilic Aromatic
Substitution (SNAr) with R-OH / R-NH2

Final Agrochemical Scaffold
(e.g., Herbicide/Fungicide)

 Base, Heat

Click to download full resolution via product page

Caption: Synthetic strategy from 3-chloro-5-iodopyridine to complex agrochemicals.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
on a 3-Chloropyridine Intermediate
This protocol describes the displacement of the remaining chlorine atom from a 3-chloro-5-

arylpyridine intermediate, a common strategy to synthesize pyridyloxyphenoxy herbicides or
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related fungicides.

Objective: To synthesize a 3-aryloxy-5-arylpyridine or 3-arylamino-5-arylpyridine derivative.

Causality of Experimental Design:

Substrate: The electron-withdrawing nature of the pyridine ring and the aryl substituent at the

5-position activates the chlorine atom at the 3-position towards nucleophilic attack.

Nucleophile & Base: A phenol (R-OH) or aniline (R-NH₂) is used as the nucleophile. A strong

base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to

deprotonate the nucleophile, generating a more potent alkoxide or anilide anion that readily

attacks the pyridine ring.

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

is ideal. These solvents effectively solvate the cation of the base, leaving the nucleophilic

anion highly reactive, and they can withstand the high temperatures often required for SNAr

reactions.

Materials:

3-Chloro-5-arylpyridine intermediate (from Protocol 1) (1.0 eq)

Substituted Phenol or Aniline (1.1 - 1.5 eq)

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (1.5 -

2.5 eq)

Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

Nucleophile Activation: In a flame-dried, three-necked flask under an inert atmosphere,

suspend sodium hydride (1.5 eq) in anhydrous DMF. Cool the suspension in an ice bath.

Slowly add a solution of the phenol or aniline (1.2 eq) in DMF. Allow the mixture to stir for 30

minutes at room temperature to ensure complete formation of the nucleophilic anion.
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Substrate Addition: Add a solution of the 3-chloro-5-arylpyridine intermediate (1.0 eq) in

anhydrous DMF to the reaction mixture dropwise.

Reaction Execution: Heat the reaction mixture to a temperature between 80 °C and 120 °C.

The optimal temperature will depend on the reactivity of the specific substrates.

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of

water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

Purification: Wash the combined organic layers with water and brine, dry over anhydrous

Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or

recrystallization to obtain the final compound.

Conclusion
3-Chloro-5-iodopyridine is a high-value, versatile building block for agrochemical synthesis.

Its well-defined chemoselectivity, allowing for sequential cross-coupling and nucleophilic

substitution reactions, provides a robust and logical pathway for the creation of complex and

potent active ingredients. The protocols detailed herein offer a practical framework for

researchers to leverage the unique reactivity of this intermediate, paving the way for the

discovery and development of innovative crop protection solutions. The principles of catalyst

selection, reaction control, and strategic functionalization are paramount to achieving high

efficiency and yield in these synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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